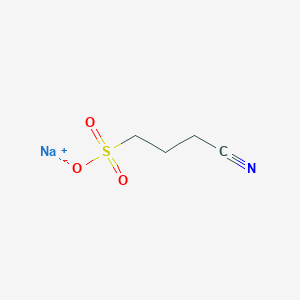
(R)-1-Benzyl-5-carboxy-2-pyrrolidinone
Overview
Description
(R)-1-Benzyl-5-carboxy-2-pyrrolidinone, also known as 5-carboxy-2-pyrrolidinone, is an organic compound that is used in a variety of scientific and laboratory applications. It is a white crystalline solid with a melting point of 225°C and is soluble in water and ethanol. 5-carboxy-2-pyrrolidinone is a versatile molecule that can be used in many different ways, ranging from synthesis of other compounds to research applications. In
Scientific Research Applications
Synthesis and Derivative Formation
(R)-1-Benzyl-5-carboxy-2-pyrrolidinone is a significant compound in the field of organic synthesis. It has been used in various synthetic approaches, such as in the preparation of (±)-Streptopyrrolidine. A key step in this synthesis involves the stereocontrolled reduction of benzylated pyrrolidinone intermediate (Shaameri et al., 2013). Furthermore, chiral benzylic malonates have been utilized to prepare enantiomerically enriched pyrrolidinones, demonstrating a rapid and competitive method for synthesizing such compounds (Arzel et al., 1999).
Biocatalysis and Chiral Building Blocks
The compound is also significant in biocatalysis. For example, (S)-N-Benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, serves as a chiral building block in pharmaceutical synthesis, showcasing the utility of this compound in producing optically active intermediates (Yamada-Onodera et al., 2007).
Molecular Structure and Properties
The molecular structure and properties of derivatives of (R)-1-Benzyl-5-carboxy-2-pyrrolidinone have been extensively studied. Investigations into the structure of these compounds, confirmed through techniques like NMR, IR, and X-ray crystallography, have contributed significantly to the understanding of their chemical properties and potential applications (Shaameri et al., 2013).
Versatility in Organic Chemistry
The versatility of (R)-1-Benzyl-5-carboxy-2-pyrrolidinone in organic chemistry is further highlighted by its use in various chemical reactions and synthesis processes. Its derivatives have been used in synthesizing a wide range of compounds, from simple organic molecules to complex pharmaceuticals (Arzel et al., 1999).
properties
IUPAC Name |
(2R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-10(12(15)16)13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHLVDJRXGVGOM-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl-5-carboxy-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3041772.png)

![[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone](/img/structure/B3041774.png)






